molecular formula C22H16ClN5O B2881018 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-20-9

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2881018
CAS No.: 893931-20-9
M. Wt: 401.85
InChI Key: RFQOUOYPWQEHAN-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolopyrimidine core, substituted with a 3-chloro-4-methylphenyl group and a naphthalen-1-ylmethyl group

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under specific conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine core, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O/c1-14-9-10-17(11-19(14)23)28-21-20(25-26-28)22(29)27(13-24-21)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQOUOYPWQEHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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